molecular formula C15H13BrO B1334069 4-Bromo-3',5'-dimethylbenzophenone CAS No. 844879-16-9

4-Bromo-3',5'-dimethylbenzophenone

Cat. No.: B1334069
CAS No.: 844879-16-9
M. Wt: 289.17 g/mol
InChI Key: LJFRPMOZPXNBPA-UHFFFAOYSA-N
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Description

4-Bromo-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’,5’-dimethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The reaction involves the acylation of 4-bromoacetophenone with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-azido-3’,5’-dimethylbenzophenone.

    Reduction: 4-Bromo-3’,5’-dimethylbenzyl alcohol.

    Oxidation: 4-Bromo-3’,5’-dimethylbenzoic acid.

Scientific Research Applications

4-Bromo-3’,5’-dimethylbenzophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine and methyl substituents influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylbenzaldehyde
  • 4-Bromo-3,5-dimethylbenzoic acid
  • 4-Bromo-3,5-dimethylbenzyl alcohol

Uniqueness

4-Bromo-3’,5’-dimethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRPMOZPXNBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373648
Record name 4-Bromo-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-16-9
Record name (4-Bromophenyl)(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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